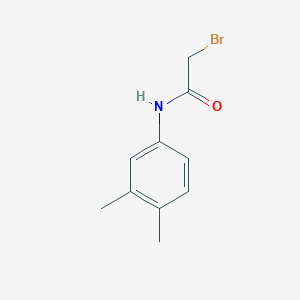![molecular formula C6H11N3S B1273394 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine CAS No. 62492-20-0](/img/structure/B1273394.png)
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
Overview
Description
Biochemical Analysis
Biochemical Properties
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, this compound can inhibit the activity of enzymes involved in metabolic pathways, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in changes in cellular responses, such as adaptation or resistance to the compound’s effects . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . High doses of this compound can lead to toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, the compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cellular membranes by specific transporters, such as ABC transporters and solute carriers . Additionally, this compound can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of sec-butylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halides, alkoxides; reactions often require the presence of a base like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine: Unique for its sec-butyl group, which can influence its biological activity and chemical reactivity.
4-sec-Butyl-[1,3,4]thiadiazol-2-ylamine: Similar structure but with the sec-butyl group at a different position, potentially altering its properties.
5-methyl-[1,3,4]thiadiazol-2-ylamine: Lacks the sec-butyl group, which can result in different biological and chemical behaviors.
Uniqueness
The presence of the sec-butyl group in this compound makes it unique compared to other thiadiazole derivatives. This structural feature can influence its lipophilicity, steric interactions, and overall biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-butan-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHBEZPPWOVHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392640 | |
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-20-0 | |
| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


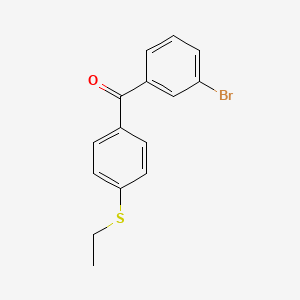
![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)
![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)
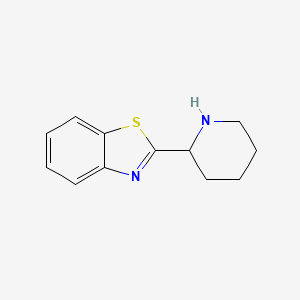
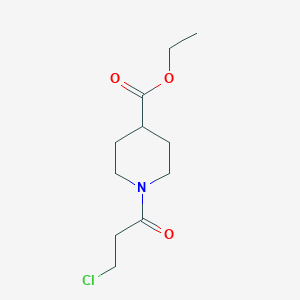

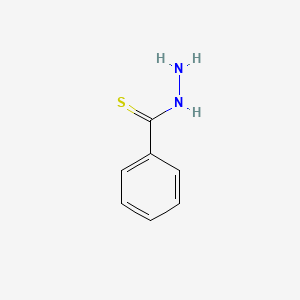
![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

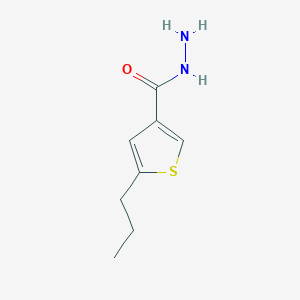
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)

